molecular formula C7H14O2S B1428630 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid CAS No. 1461707-51-6

3,3-Dimethyl-2-(methylsulfanyl)butanoic acid

Cat. No.: B1428630
CAS No.: 1461707-51-6
M. Wt: 162.25 g/mol
InChI Key: AAZGYBWJHDIPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol It is characterized by the presence of a carboxylic acid group, a methylthio group, and two methyl groups attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3,3-dimethyl-2-butanone with a thiol reagent under acidic or basic conditions to form the desired product . The reaction conditions may vary, but it generally requires a controlled temperature and pH to ensure the selective formation of the methylthio group.

Industrial Production Methods: Industrial production of 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-2-(methylsulfanyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methylthio group can participate in nucleophilic or electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

    3,3-Dimethylbutanoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    2-Methylthioacetic acid: Contains a methylthio group but has a different carbon chain structure.

    3-Methyl-2-(methylsulfanyl)propanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid is unique due to the presence of both the methylthio group and the two methyl groups on the second carbon. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-2-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZGYBWJHDIPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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